molecular formula C24H38OSn B14297923 Tributyl[5-(2-phenylethyl)furan-2-YL]stannane CAS No. 118486-96-7

Tributyl[5-(2-phenylethyl)furan-2-YL]stannane

Cat. No.: B14297923
CAS No.: 118486-96-7
M. Wt: 461.3 g/mol
InChI Key: DSRUFYUWSNLXNR-UHFFFAOYSA-N
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Description

Tributyl[5-(2-phenylethyl)furan-2-YL]stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a furan ring substituted with a phenylethyl group and three butyl groups attached to the tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[5-(2-phenylethyl)furan-2-YL]stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 50-100°C

    Reagents: Organotin reagent (e.g., tributylstannane) and organic halide (e.g., 5-(2-phenylethyl)furan-2-yl halide)

Industrial Production Methods

Industrial production of organotin compounds like this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tributyl[5-(2-phenylethyl)furan-2-YL]stannane undergoes various types of chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form simpler organotin compounds.

    Substitution: The butyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or nitric acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a palladium catalyst.

Major Products

    Oxidation: Tin oxides and furan derivatives.

    Reduction: Simpler organotin compounds and furan derivatives.

    Substitution: New organotin compounds with different organic groups.

Scientific Research Applications

Tributyl[5-(2-phenylethyl)furan-2-YL]stannane has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Tributyl[5-(2-phenylethyl)furan-2-YL]stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then reacts with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(furan-2-yl)stannane
  • Tributyl(4,5-dihydrofuran-2-yl)stannane
  • Tributyl(5-(trifluoromethyl)furan-2-yl)stannane

Uniqueness

Tributyl[5-(2-phenylethyl)furan-2-YL]stannane is unique due to the presence of the phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific organic compounds that require this unique structural feature.

Properties

CAS No.

118486-96-7

Molecular Formula

C24H38OSn

Molecular Weight

461.3 g/mol

IUPAC Name

tributyl-[5-(2-phenylethyl)furan-2-yl]stannane

InChI

InChI=1S/C12H11O.3C4H9.Sn/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;3*1-3-4-2;/h1-7H,8-9H2;3*1,3-4H2,2H3;

InChI Key

DSRUFYUWSNLXNR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CCC2=CC=CC=C2

Origin of Product

United States

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